
Glyceryl 1-(2-aminobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 1-(2-aminobenzoate), also known as Glyceryl p-Aminobenzoate, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 . It is a derivative of p-aminobenzoic acid .
Molecular Structure Analysis
The molecular structure of Glyceryl 1-(2-aminobenzoate) consists of a glycerol backbone with an aminobenzoate group attached . The percent composition is approximately C 56.86%, H 6.20%, N 6.63%, O 30.30% .Chemical Reactions Analysis
While specific chemical reactions involving Glyceryl 1-(2-aminobenzoate) are not detailed in the available resources, similar compounds such as benzocaine undergo various reactions including reduction and esterification .Applications De Recherche Scientifique
Applications in Sunscreen and Allergy Research
Glyceryl 1-(2-aminobenzoate), also known as glyceryl PABA, has been primarily studied in the context of its use in sunscreens and its potential to cause allergic reactions. Fisher (1977) reported cases of allergic sensitivity to glyceryl PABA in sunscreens, with cross-reactions to benzocaine, another chemically related ester of para-aminobenzoic acid (Fisher, 1977). Similarly, Bruze et al. (1988) found negative test reactions to high-purity glyceryl PABA in patients with contact and photocontact allergy to a nonpurified batch of the substance (Bruze, Gruvberger, & Thune, 1988).
Photodegradation and Stability Analysis
Research has also been conducted on the photodegradation and stability of glyceryl PABA. Flindt-Hansen et al. (1988) examined its photodegradation when exposed to sun lamp irradiation and compared its stability to other PABA derivatives (Flindt-Hansen, Nielsen, & Thune, 1988).
Cross-Reaction Studies
Studies on glyceryl PABA have highlighted its propensity for cross-reactions with other compounds. For instance, Fisher Aa (1976) noted that glyceryl PABA often cross-reacts with benzocaine and may occasionally show cross-reactivity with para-aminobenzoic acid, paraphenylenediamine, aniline, and sulfa drugs (Fisher Aa, 1976).
Analytical Chemistry and Derivatization Studies
In analytical chemistry, glyceryl 1-(2-aminobenzoate) has been involved in derivatization studies. Hronowski et al. (2020) reported its use for labeling N-glycans on a MALDI target through nonreductive amination, demonstrating its application in simplifying glycan profiles and enhancing analysis efficiency (Hronowski, Wang, Sosic, & Wei, 2020).
Application in Drug Synthesis
Safaei et al. (2013) described the use of a glycerol-based ionic liquid with a boron core, including 2-aminobenzamide, for the synthesis of quinazolinones, highlighting the compound's role in facilitating efficient and environmentally friendly synthesis processes (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).
Propriétés
Numéro CAS |
71574-35-1 |
|---|---|
Nom du produit |
Glyceryl 1-(2-aminobenzoate) |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-aminobenzoate |
InChI |
InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2 |
Clé InChI |
VHWSRELATOUTAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
Synonymes |
Glyceryl 1-(2-Aminobenzoate); 2,3-Dihydroxypropyl Anthranilate; 1,2,3-Propanetriol, 1-(2-Aminobenzoate); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



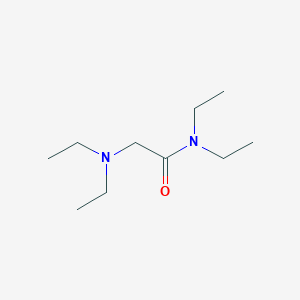
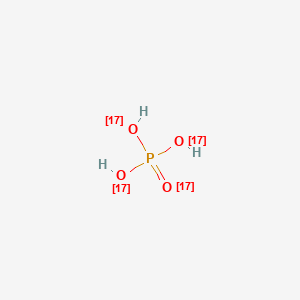

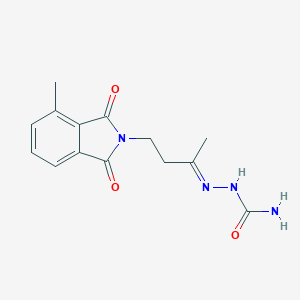


![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
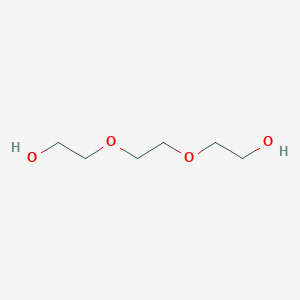
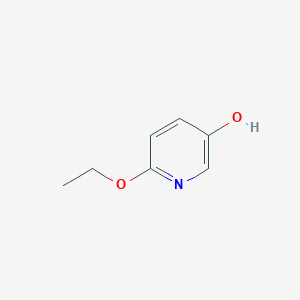
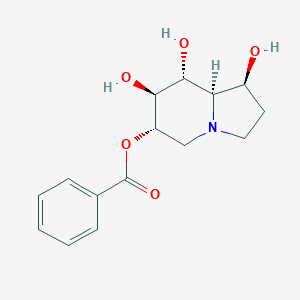

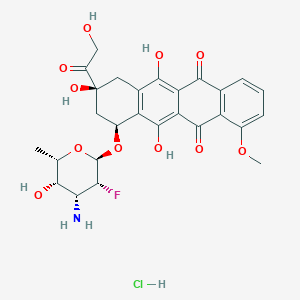
![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
